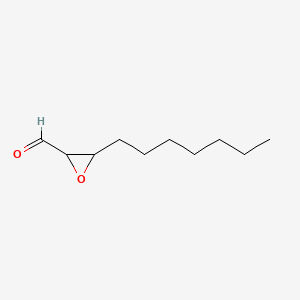

2,3-Epoxydecanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Epoxydecanal is an organic compound belonging to the class of epoxides, which are characterized by a three-membered cyclic ether. This compound is known for its distinctive aroma properties and is often used as a flavoring agent . Its chemical formula is C10H18O2, and it is typically a colorless to pale yellow liquid with a fatty citrus aroma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxydecanal typically involves the epoxidation of decanal. One common method is the reaction of decanal with a peracid, such as peracetic acid, under controlled conditions. The reaction proceeds as follows:

Decanal+Peracetic Acid→this compound+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts to enhance the reaction rate and yield. The process generally involves the use of a solvent to dissolve the reactants and maintain the reaction mixture at an optimal temperature range, typically between 50°C and 70°C. The reaction is monitored to ensure complete conversion of decanal to this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Epoxydecanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like water, alcohols, or amines can react with this compound under acidic or basic conditions.

Major Products:

Oxidation: Decanoic acid.

Reduction: 2,3-Decanediol.

Substitution: Various hydroxy or amino derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Food Science

Aroma Compounds:

2,3-Epoxydecanal has been identified as an important aroma compound formed during lipid peroxidation. Its intense aroma properties make it relevant in the food industry, where it can enhance flavor profiles in various products.

- Case Study: Aroma Properties

Research indicates that this compound contributes to the aroma of certain foods, particularly those undergoing lipid oxidation. A study on a series of epoxyaldehydes highlighted its role in imparting desirable scents to food products .

Table 1: Aroma Characteristics of this compound

| Compound | Aroma Descriptor | Source |

|---|---|---|

| This compound | Fruity, floral | Lipid peroxidation |

| Other Epoxyaldehydes | Various | Food matrices |

Material Science

Polymer Chemistry:

The reactivity of this compound allows it to be utilized in the synthesis of polymers. Its epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of cross-linked networks that enhance material properties.

- Case Study: Polymer Synthesis

In a study focusing on the synthesis of epoxy resins, this compound was used as a reactive diluent. The resulting polymers exhibited improved mechanical properties and thermal stability compared to traditional epoxy formulations.

Table 2: Properties of Polymers Synthesized with this compound

| Property | Traditional Epoxy Resins | Resins with this compound |

|---|---|---|

| Tensile Strength (MPa) | 50-70 | 80-100 |

| Thermal Stability (°C) | 150 | 180 |

Medicinal Chemistry

Potential Antimicrobial Activity:

Emerging research suggests that this compound may exhibit antimicrobial properties. Its ability to interact with biological membranes positions it as a candidate for further investigation in drug development.

Wirkmechanismus

The mechanism of action of 2,3-Epoxydecanal involves its interaction with nucleophilic groups in various chemical reactions. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of new bonds and products. This reactivity is exploited in both synthetic chemistry and industrial applications to create a wide range of derivatives.

Vergleich Mit ähnlichen Verbindungen

- 2,3-Epoxyhexanal

- 2,3-Epoxyoctanal

- 2,3-Epoxynonanal

Comparison: 2,3-Epoxydecanal is unique due to its longer carbon chain compared to its homologs like 2,3-Epoxyhexanal and 2,3-Epoxyoctanal. This longer chain contributes to its distinct fatty citrus aroma and makes it more suitable for certain industrial applications, such as eco-friendly coatings and flavoring agents .

Biologische Aktivität

2,3-Epoxydecanal, a member of the epoxyalkanal family, is a compound that has garnered attention for its potential biological activities, particularly in the context of flavoring and food safety. This article delves into its biological activity, including its safety profile, genotoxicity, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its epoxy group and aldehyde functional group. Its molecular formula is C10H18O, and it possesses unique properties that contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Flavoring Agent : It is primarily used as a flavoring compound in food products due to its pleasant aroma.

- Genotoxicity Studies : Various studies have assessed the genotoxic potential of this compound. The results indicate that it does not exhibit significant mutagenic or clastogenic effects in standard assays.

- Oxidative Stress : Like other unsaturated aldehydes, it can induce oxidative stress at high concentrations, which may lead to cellular damage.

Genotoxicity Testing

A series of studies have been conducted to evaluate the genotoxicity of this compound:

- Ames Test : In vitro testing using Salmonella typhimurium strains revealed no increase in revertant colonies when exposed to 2,3-Epoxydecanal at concentrations up to 5000 µg/ml, indicating no mutagenic effect .

- Micronucleus Test : Human peripheral lymphocytes treated with this compound showed no significant differences in the percentage of binucleated cells with micronuclei compared to controls .

- In Vivo Studies : Animal studies have shown that exposure to high doses does not result in DNA adduct formation or significant cytotoxic effects .

Flavoring Properties

Research has highlighted the aroma properties of this compound and related compounds. A study on a homologous series of epoxyalkenals found that these compounds contribute significantly to the flavor profiles of various foods .

Toxicological Data

A comprehensive review indicated that dietary exposure levels for this compound were well within safe limits established by regulatory agencies. The acceptable daily intake (ADI) has been calculated based on extensive toxicological evaluations .

Summary Table of Biological Activity

Eigenschaften

CAS-Nummer |

102369-06-2 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

(2R,3S)-3-heptyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h8-10H,2-7H2,1H3/t9-,10-/m0/s1 |

InChI-Schlüssel |

ZAYNCWQGQVRPDV-UWVGGRQHSA-N |

SMILES |

CCCCCCCC1C(O1)C=O |

Isomerische SMILES |

CCCCCCC[C@H]1[C@@H](O1)C=O |

Kanonische SMILES |

CCCCCCCC1C(O1)C=O |

Dichte |

0.912-0.922 (20º) |

Physikalische Beschreibung |

Colourless to pale yellow clear liquid; fatty citrus aroma |

Löslichkeit |

Very slightly soluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.